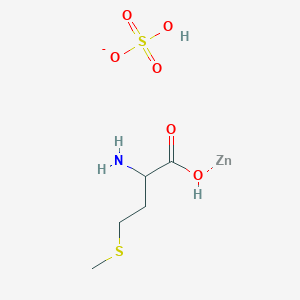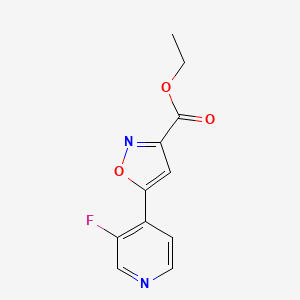
5-Bromo-4-(4-ethylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022627 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its strong photoluminescent properties, which make it valuable in various fields, including biomedical research and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022627 typically involves the use of specific organic reactions that introduce functional groups necessary for its unique properties. One common method involves the reaction of a precursor compound with a reagent that introduces the desired functional groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of MFCD33022627 may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality. The industrial production process also includes rigorous quality control measures to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD33022627 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
MFCD33022627 has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent marker in various chemical analyses.
Biology: Employed in imaging techniques to study cellular processes.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mécanisme D'action
The mechanism by which MFCD33022627 exerts its effects is primarily through its interaction with specific molecular targets. The compound’s photoluminescent properties allow it to bind to certain biomolecules, making it useful in imaging and diagnostic applications. The pathways involved often include the excitation of electrons to higher energy states, followed by the emission of light as the electrons return to their ground state.
Comparaison Avec Des Composés Similaires
MFCD33022627 is unique due to its strong photoluminescent properties, which distinguish it from other similar compounds. Some similar compounds include:
Compound A: Known for its moderate photoluminescent properties but lacks the stability of MFCD33022627.
Compound B: Exhibits strong photoluminescence but is more expensive to produce.
Compound C: Has similar applications but lower efficiency in imaging techniques.
Propriétés
Formule moléculaire |
C12H11BrN2O |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
5-bromo-4-(4-ethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-2-8-3-5-9(6-4-8)11-12(13)15-10(7-16)14-11/h3-7H,2H2,1H3,(H,14,15) |
Clé InChI |
XGHBVIICWGGRCG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone](/img/structure/B13691858.png)



